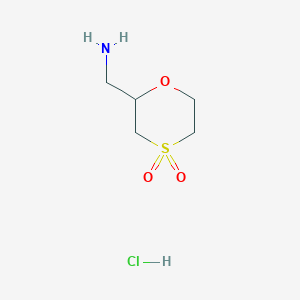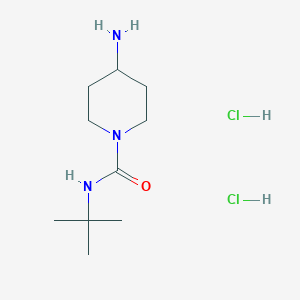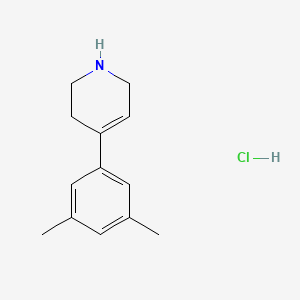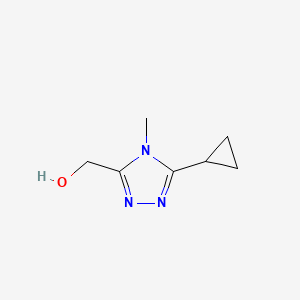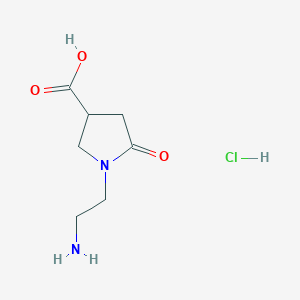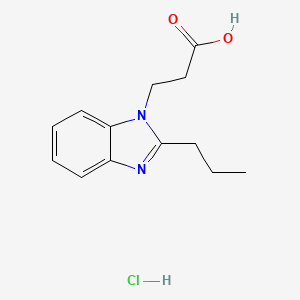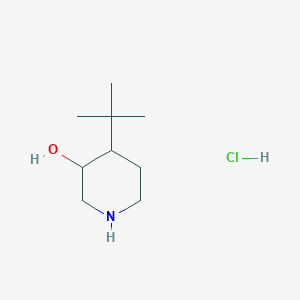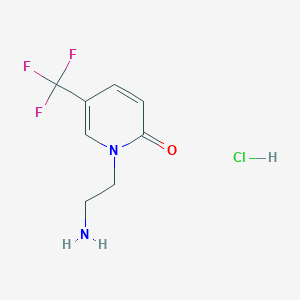
6-(Aminomethyl)pyrimidin-4-amin
Übersicht
Beschreibung
6-(Aminomethyl)pyrimidin-4-amine is a compound with the molecular weight of 160.61 . It is a solid substance and is also known as 6-(aminomethyl)-4-pyrimidinamine hydrochloride .
Synthesis Analysis
Pyrimidines, including 6-(Aminomethyl)pyrimidin-4-amine, can be synthesized through various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The InChI code for 6-(Aminomethyl)pyrimidin-4-amine is 1S/C5H8N4.ClH/c6-2-4-1-5(7)9-3-8-4;/h1,3H,2,6H2,(H2,7,8,9);1H .Chemical Reactions Analysis
Pyrimidines, including 6-(Aminomethyl)pyrimidin-4-amine, can undergo various chemical reactions . For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/Wissenschaftliche Forschungsanwendungen
Antifungal-Anwendungen
6-(Aminomethyl)pyrimidin-4-amin: wurde bei der Synthese neuer Pyrimidinderivate mit signifikanten antimykotischen Aktivitäten eingesetzt. Diese Verbindungen haben sich gegen eine Vielzahl von phytopathogenen Pilzen als wirksam erwiesen und bieten das Potenzial als landwirtschaftliche Fungizide . Die Struktur-Aktivitäts-Beziehungsstudien (SAR) legen nahe, dass Modifikationen am Pyrimidinkern zu verbesserten antimykotischen Eigenschaften führen können, was entscheidend sein könnte, um Pflanzenkrankheiten und Resistenzprobleme zu bekämpfen.
Akarizide Eigenschaften
Die Forschung hat gezeigt, dass Derivate von This compound als potente Akarizide dienen können. Eine bestimmte Verbindung, die als HNPC-A188 identifiziert wurde, zeigt eine bemerkenswerte akarizide Aktivität gegen Tetranychus urticae, einen häufigen Milbenbefall. Diese Aktivität wird der Fähigkeit der Verbindung zugeschrieben, den mitochondrialen Elektronentransport zu stören, was ihr Potenzial in der Schädlingsbekämpfung unterstreicht .
Anti-inflammatorisches Potenzial
Pyrimidinderivate, einschließlich derer, die auf This compound basieren, wurden auf ihre entzündungshemmenden Wirkungen untersucht. Diese Verbindungen können die Expression und Aktivität verschiedener entzündungsfördernder Mediatoren wie Prostaglandin E2, induzierbarer Stickstoffoxidsynthase und Tumornekrosefaktor-α hemmen. Dies deutet auf eine vielversprechende Möglichkeit für die Entwicklung neuer entzündungshemmender Medikamente hin .
Synthese von Pyrimidinderivaten
Die Verbindung dient als Schlüsselzwischenprodukt bei der Synthese einer breiten Palette von Pyrimidinderivaten. Diese Derivate haben vielfältige biologische Aktivitäten und sind entscheidend für die Entwicklung neuer Pharmazeutika und Agrochemikalien. Die Vielseitigkeit von This compound in der Synthese unterstreicht ihre Bedeutung in der pharmazeutischen Chemie und Wirkstoffforschung .
Rolle in der Life-Science-Forschung
Natürliche Verbindungen, die Pyrimidinskelette enthalten, wie Vitamin B1 und Nukleotid-Basen, spielen eine wesentliche Rolle in den Life SciencesThis compound und seine Derivate tragen zu diesem Bereich bei, indem sie als Analoga oder Nachahmungen natürlich vorkommender Pyrimidine dienen und die Untersuchung biologischer Prozesse und die Entwicklung biomimetischer Materialien unterstützen .
Entwicklung antimikrobieller Mittel
Angesichts des breiten Spektrums biologischer Aktivitäten werden Pyrimidinderivate, die aus This compound synthetisiert werden, als potenzielle antimikrobielle Mittel untersucht. Ihre Fähigkeit, in mikrobielle Zellfunktionen einzugreifen, macht sie zu Kandidaten für die Bewältigung von Antibiotikaresistenz und die Entwicklung neuer Behandlungsmöglichkeiten .
Landwirtschaftliche Chemieforschung
In der Landwirtschaft waren Pyrimidin-basierte Fungizide entscheidend für die Bekämpfung von PflanzenkrankheitenThis compound-Derivate tragen zu diesem Sektor bei, indem sie neue chemische Einheiten liefern, die auf verbesserte Wirksamkeit und reduzierte Toxizität optimiert werden können und so die Strategien zum Pflanzenschutz verbessern .
Pharmazeutische Forschung
Die pharmazeutische Industrie profitiert von den vielfältigen pharmakologischen Eigenschaften von Pyrimidinderivaten. This compound ist maßgeblich an der Herstellung von Verbindungen mit potenziellen therapeutischen Anwendungen beteiligt, die von antiviralen bis hin zu Antikrebsaktivitäten reichen. Seine Rolle im Wirkstoffdesign und der Wirkstoffforschung ist daher von unschätzbarem Wert .
Wirkmechanismus
Target of Action
6-(Aminomethyl)pyrimidin-4-amine is a pyrimidinamine derivative that has shown significant activity against certain strains of Mycobacterium tuberculosis . The primary target of this compound is the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Pharmacokinetics
It is known that the compound has a molecular weight of less than 400, which suggests that it may have good bioavailability
Result of Action
The result of the action of 6-(Aminomethyl)pyrimidin-4-amine is the inhibition of the growth of Mycobacterium tuberculosis. In vitro studies have shown that the compound has a minimum inhibitory concentration (MIC) value of 0.488–62.5 µM against the GFP reporter strain of Mycobacterium tuberculosis .
Action Environment
The action of 6-(Aminomethyl)pyrimidin-4-amine can be influenced by various environmental factors. For instance, the development of resistance to pyrimidinamine derivatives can occur due to improper use of these compounds . Therefore, it is crucial to use this compound judiciously to maintain its efficacy and prevent the development of resistance.
Biochemische Analyse
Biochemical Properties
6-(Aminomethyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including kinases and oxidoreductases. For instance, it has been observed to act as an inhibitor for certain kinases, thereby modulating phosphorylation processes within cells . Additionally, 6-(Aminomethyl)pyrimidin-4-amine can form complexes with metal ions, which can further influence its biochemical activity . These interactions are crucial for understanding the compound’s role in cellular metabolism and signaling pathways.
Cellular Effects
The effects of 6-(Aminomethyl)pyrimidin-4-amine on cellular processes are diverse and multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction . For example, it can affect the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. Furthermore, 6-(Aminomethyl)pyrimidin-4-amine has been found to alter gene expression patterns, leading to changes in cellular metabolism and function . These effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic agents.
Molecular Mechanism
At the molecular level, 6-(Aminomethyl)pyrimidin-4-amine exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as proteins and nucleic acids . The compound can form hydrogen bonds and coordinate with metal ions, which facilitates its interaction with target molecules. Additionally, 6-(Aminomethyl)pyrimidin-4-amine can act as an enzyme inhibitor or activator, depending on the specific enzyme and context . These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Aminomethyl)pyrimidin-4-amine can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can be more complex. In vitro studies have demonstrated that prolonged exposure to 6-(Aminomethyl)pyrimidin-4-amine can lead to changes in cell viability and function . These findings underscore the importance of considering temporal factors when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of 6-(Aminomethyl)pyrimidin-4-amine in animal models are dose-dependent. At lower doses, the compound has been found to exert beneficial effects on cellular function and metabolism . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . These observations highlight the need for careful dosage optimization when using 6-(Aminomethyl)pyrimidin-4-amine in experimental settings.
Metabolic Pathways
6-(Aminomethyl)pyrimidin-4-amine is involved in several metabolic pathways, including those related to nucleotide synthesis and degradation . The compound can interact with enzymes such as dihydrofolate reductase and thymidylate synthase, which are critical for nucleotide metabolism . These interactions can influence metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
The transport and distribution of 6-(Aminomethyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by nucleoside transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins can sequester 6-(Aminomethyl)pyrimidin-4-amine in specific cellular compartments, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 6-(Aminomethyl)pyrimidin-4-amine is influenced by targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects
Eigenschaften
IUPAC Name |
6-(aminomethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-2-4-1-5(7)9-3-8-4/h1,3H,2,6H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZBMZFZIAACAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744279 | |
| Record name | 6-(Aminomethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933735-24-1 | |
| Record name | 6-(Aminomethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride](/img/structure/B1377176.png)
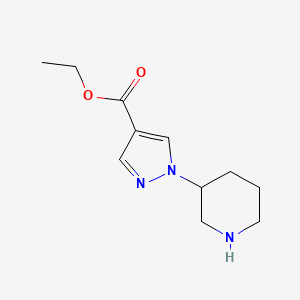

![1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1377182.png)

![octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride](/img/structure/B1377186.png)
